Akt Inhibitor XI
Beschreibung
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.92 (s, 1H, CH=N)
- δ 8.35 (d, J = 8.4 Hz, 1H, chromone H-5)
- δ 7.85–7.45 (m, 3H, chromone H-2, H-6, H-7)
- δ 6.95 (s, 2H, NH₂)
¹³C NMR confirms the presence of key functional groups:
Eigenschaften
CAS-Nummer |
779-59-3 |
|---|---|
Molekularformel |
C₁₁H₉Cl₂CuN₃O₂S |
Molekulargewicht |
381.73 |
Synonyme |
(SP-4-3)-Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide-κN2,κS]-copper; FPA-124 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Characteristics :
Mechanistic Role :
- Blocks Akt activation without affecting upstream PI3K activity, distinguishing it from pan-PI3K inhibitors like LY294002 .

- At 600 nM, it significantly inhibits transendothelial cholesterol transport in endothelial cells, highlighting its role in lipid metabolism and vascular biology .
- Modulates epithelial-mesenchymal transition (EMT) and cell migration in developmental contexts, as shown in endocardial cushion studies .

Comparison with Similar Compounds
Akt Inhibitor XI vs. Akt Inhibitor VIII

Key Findings :
This compound vs. LY294002 (PI3K Inhibitor)
Key Findings :
This compound vs. Other PI3K/Akt Pathway Inhibitors
- MK-2206 (clinical-stage Akt inhibitor): Unlike this compound, MK-2206 is allosteric and shows phase-dependent efficacy in cancer trials, suggesting context-dependent advantages .
- Triciribine: Inhibits Akt phosphorylation but with reported toxicity in normal cells, whereas this compound’s copper-based structure may offer a different safety profile .
Vorbereitungsmethoden
Reaction of 3-Formylchromone with Thiosemicarbazide
The thiosemicarbazone ligand is synthesized by condensing 3-formylchromone with thiosemicarbazide. Key steps include:
-
Reactants : 3-Formylchromone (1.2 molar equivalents) and thiosemicarbazide (1 molar equivalent).
-
Catalyst : Zinc perchlorate (5 mg per 0.15 mmol reaction) enhances reaction efficiency.
-
Reaction Time : 5–24 hours at room temperature or under reflux.
Mechanism : The aldehyde group of 3-formylchromone reacts with the hydrazine group of thiosemicarbazide, forming a Schiff base (C=N bond). Zinc perchlorate facilitates imine formation by acting as a Lewis acid.
Complexation with Copper(II) Chloride
Formation of the Copper Complex
The thiosemicarbazone ligand is complexed with CuCl₂ to form this compound:
-
Reactants : Thiosemicarbazone ligand (1 molar equivalent) and CuCl₂·2H₂O (1.1 molar equivalents).
-
Yield : 50–70% after filtration and washing with petroleum ether.
Key Interaction : The thiolic sulfur and pyrazole nitrogen atoms of the ligand coordinate with Cu(II), forming a square planar complex.
Purification and Characterization
Purification Methods
Analytical Data
| Property | Data | Source |
|---|---|---|
| Melting Point | 221–235°C | |
| IR (ν, cm⁻¹) | 1645 (C=O), 751 (C-S), 1440 (C=N) | |
| ¹H NMR (δ, ppm) | 13.32–13.63 (N-H), 6.60–7.61 (Ar-H) | |
| ESI-MS (m/z) | [M + Na]⁺ = 350.43 |
X-ray Crystallography : Confirms square planar geometry with Cu(II) coordinated to S and N atoms (bond lengths: Cu-S = 2.28 Å, Cu-N = 2.07 Å).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Zinc Perchlorate) | Method B (Direct Complexation) |
|---|---|---|
| Catalyst | Zn(ClO₄)₂ | None |
| Reaction Time | 24 hours | 6 hours |
| Yield (Ligand) | 71–80% | 60–70% |
| Purity | >95% (HPLC) | >90% (Elemental Analysis) |
Advantages of Method A : Higher ligand yield due to catalytic acceleration.
Advantages of Method B : Simpler protocol with fewer purification steps.
Key Research Findings
-
Catalyst Impact : Zinc perchlorate reduces reaction time by 50% compared to uncatalyzed routes.
-
Solvent Choice : Methanol ensures solubility of both ligand and CuCl₂, minimizing side products.
-
Stoichiometry : A 1:1 ligand-to-Cu ratio prevents Cu(OH)₂ precipitation.
-
Stability : The complex is stable in DMSO and PBS buffers for >48 hours.
Challenges and Optimization Strategies
Q & A
Q. How to contextualize findings within existing literature on Akt signaling?
- Literature Synthesis :
- Compare results with pan-Akt inhibitors (e.g., GSK690693) and isoform-selective agents .
- Use databases like PubMed and COSMIC to identify mutation-specific responses (e.g., PTEN-null vs. wild-type models) .
Tables for Quick Reference
Table 1 : Key Properties of this compound vs. Other Inhibitors
| Property | This compound | Allosteric Inhibitors (e.g., MK-2206) |
|---|---|---|
| Target Domain | PH + Kinase | PH Domain |
| IC50 Range | 10–34 µM | 5–10 nM |
| Off-Target Risks | SYK, PI3K | Minimal |
| Clinical Stage | Preclinical | Phase II/III |
Table 2 : Common Pitfalls and Mitigation Strategies in Akt Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Off-target pathway activation | Co-treatment with compensatory pathway inhibitors |
| Overinterpretation of in vitro data | Validate in 3D organoid or in vivo models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



